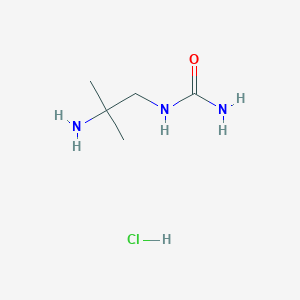

1-(2-Amino-2-methylpropyl)urea hydrochloride

Description

Properties

IUPAC Name |

(2-amino-2-methylpropyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-5(2,7)3-8-4(6)9;/h3,7H2,1-2H3,(H3,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQLODBLGPUZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673782 | |

| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-29-9 | |

| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1159824-29-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(2-Amino-2-methylpropyl)urea hydrochloride" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-2-methylpropyl)urea Hydrochloride

For professionals in chemical research and drug development, a thorough understanding of the synthesis and characterization of novel compounds is paramount. This guide provides a detailed examination of 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS No. 1159824-29-9), a molecule of interest due to its bifunctional nature, incorporating both a primary amine and a urea moiety.[1] This document serves as a comprehensive resource, detailing a robust synthetic pathway and the analytical methodologies required for its structural confirmation and purity assessment.

Strategic Approach to Synthesis

The synthesis of 1-(2-Amino-2-methylpropyl)urea hydrochloride is a multi-step process that requires careful selection of starting materials and reaction conditions to ensure selectivity and high yield. The overall strategy involves the selective formation of a urea functional group on the primary amine of a diamine precursor, followed by conversion to its hydrochloride salt.

Precursor Synthesis: 2-Methyl-1,2-propanediamine

The critical starting material for this synthesis is 2-methyl-1,2-propanediamine (CAS No. 811-93-8).[] While commercially available, understanding its synthesis provides deeper insight into the overall process. A common industrial method involves the catalytic amination of 2-amino-2-methyl-1-propanol.[3]

This reaction is typically performed in a high-pressure autoclave under a hydrogen atmosphere with liquid ammonia. A nickel or cobalt-based catalyst facilitates the conversion of the primary alcohol to a primary amine.[3] The choice of a heterogeneous catalyst is strategic for industrial applications, as it simplifies post-reaction workup through simple filtration.

Selective Urea Formation

The core of the synthesis lies in the selective reaction at the primary amine of 2-methyl-1,2-propanediamine. The primary amine is sterically more accessible and generally more nucleophilic than the tertiary amine, which allows for a directed reaction. A well-established method for forming an unsubstituted urea from a primary amine is the reaction with a cyanate salt, such as potassium cyanate, in a weakly acidic aqueous solution.

The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt under acidic conditions. The primary amine then acts as a nucleophile, attacking the isocyanic acid to form the desired urea derivative.

Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt. This is a standard acid-base reaction where the synthesized free base, 1-(2-Amino-2-methylpropyl)urea, is treated with hydrochloric acid.[4][5] Protonation occurs at the basic sites of the molecule, primarily the terminal amino group and the carbonyl oxygen of the urea.[4][6] The resulting salt typically exhibits improved crystallinity and stability, making it easier to handle, purify, and formulate.

Diagram: Synthetic Workflow

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Materials:

-

2-Methyl-1,2-propanediamine

-

Potassium cyanate (KOCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Isopropanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,2-propanediamine (1.0 eq) in deionized water.

-

Urea Formation: In a separate beaker, prepare a solution of potassium cyanate (1.1 eq) in deionized water. Add this solution dropwise to the stirred diamine solution at room temperature.

-

Acidification: Slowly add dilute hydrochloric acid to the reaction mixture to maintain a pH between 5 and 6. This step is critical as it facilitates the formation of isocyanic acid while keeping the primary amine sufficiently nucleophilic.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the water. The resulting crude solid contains the free base and inorganic salts.

-

Purification of Free Base: Extract the crude product with a suitable organic solvent like isopropanol to dissolve the organic urea derivative, leaving behind the inorganic salts. Filter the solution and evaporate the solvent to yield the purified free base, 1-(2-Amino-2-methylpropyl)urea.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Comprehensive Characterization

Confirming the identity and purity of the synthesized 1-(2-Amino-2-methylpropyl)urea hydrochloride is achieved through a combination of spectroscopic and analytical techniques.

Diagram: Characterization Workflow

Caption: Analytical workflow for structural and purity validation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two methyl groups (CH₃) attached to the quaternary carbon should appear as a singlet. The methylene protons (CH₂) adjacent to the urea nitrogen will likely be a triplet, coupled to the adjacent NH proton. The NH proton of the urea and the NH₂ protons of the primary amine will appear as broad singlets, with chemical shifts that can be concentration and solvent-dependent.[8][9]

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. A key signal is the urea carbonyl carbon, which is expected in the range of 158-162 ppm.[7][10] Other expected signals include the quaternary carbon, the two equivalent methyl carbons, and the methylene carbon.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.[11][12]

-

In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺. For C₅H₁₃N₃O (MW = 131.18), this peak would appear at an m/z of approximately 132.11. The presence of this ion confirms the mass of the synthesized free base.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule.[13]

-

N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ correspond to the stretching vibrations of the N-H bonds in the primary amine and urea groups.[14]

-

C=O Stretching: A strong, sharp absorption peak around 1650-1680 cm⁻¹ is characteristic of the carbonyl group (Amide I band) in the urea moiety.[10][14]

-

N-H Bending: An absorption band around 1600-1640 cm⁻¹ is attributed to the N-H bending vibrations (Amide II band).[15][16]

Analytical Data Summary

The following table summarizes the expected analytical data for 1-(2-Amino-2-methylpropyl)urea hydrochloride.

| Analysis | Expected Result |

| Molecular Formula | C₅H₁₄ClN₃O[1] |

| Molecular Weight | 167.64 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to (CH₃)₂, CH₂, NH, and NH₃⁺ protons |

| ¹³C NMR | Signals for C=O (~160 ppm), quaternary C, CH₃, and CH₂ |

| MS (ESI+) | m/z ≈ 132.11 [M+H]⁺ (corresponding to the free base) |

| FT-IR (cm⁻¹) | ~3200-3500 (N-H stretch), ~1660 (C=O stretch), ~1620 (N-H bend) |

Protocols for Characterization

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized hydrochloride salt.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

MS Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

-

Infuse the solution directly into the ESI source of the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum in positive ion mode.

FT-IR Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr).

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

References

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. ACS Publications. [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. Polish Academy of Sciences Papers. [Link]

-

Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

-

Infrared spectra of urea (U) and its complexes. ResearchGate. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

Infrared spectrum of urea CH4N2O. Doc Brown's Chemistry. [Link]

-

Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica. [Link]

- Method for synthesizing 2-methyl-1,2-propane diamine.

-

Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. [Link]

-

FTIR Spectrum of pure Urea. ResearchGate. [Link]

-

One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. PMC. [Link]

- A kind of 2 methyl 1,2 propane diamine and its preparation method of salt.

-

Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing). [Link]

- Preparation of N,N'-dialkyl substituted cyclic urea derivatives.

-

Urea. Wikipedia. [Link]

-

UREA TESTING METHODS. Bio-Spectra. [Link]

-

Analytical methods for measuring urea in pharmaceutical formulations. PubMed. [Link]

-

1,2-Diaminopropane. Wikipedia. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]

-

Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Taylor & Francis Online. [Link]

- Method for using urea hydrochloride.

-

1H NMR Relaxation in Urea. eScholarship.org. [Link]

-

Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]

-

Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. PMC. [Link]

-

Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. PubMed. [Link]

-

Urea hydrochloride. PubChem. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 3. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US5672279A - Method for using urea hydrochloride - Google Patents [patents.google.com]

- 6. Urea hydrochloride | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urea(57-13-6) 1H NMR [m.chemicalbook.com]

- 9. escholarship.org [escholarship.org]

- 10. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physicochemical Properties of 1-(2-Amino-2-methylpropyl)urea Hydrochloride

Introduction

1-(2-Amino-2-methylpropyl)urea hydrochloride is a chemical compound belonging to the substituted urea class. While its parent molecule, urea, is a ubiquitous and extensively studied compound with wide-ranging applications from fertilizers to pharmaceuticals, substituted ureas represent a diverse chemical space with tailored properties for specific applications.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Amino-2-methylpropyl)urea hydrochloride, offering a foundational resource for researchers, chemists, and formulation scientists. Understanding these core properties is paramount for its effective handling, characterization, and potential application in drug development and chemical synthesis.

This document synthesizes available data from chemical suppliers and databases to present a holistic profile of the compound, covering its chemical identity, physical and chemical properties, analytical considerations, and safety protocols.

Chemical Identity and Structure

Establishing a clear chemical identity is the first step in characterization. This involves defining its structure, molecular formula, and standard identifiers.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | N-(2-amino-2-methylpropyl)urea;hydrochloride | |

| CAS Number | 1159824-29-9 | [3][4][5] |

| Molecular Formula | C₅H₁₄ClN₃O | [3][5] |

| Molecular Weight | 167.64 g/mol | [5] |

| SMILES | CC(C)(CNC(=O)N)N.Cl | [5] |

Chemical Structure

The molecular structure consists of a urea functional group substituted with a 2-amino-2-methylpropyl chain. The presence of two amine groups and a urea moiety dictates its chemical reactivity and physical properties, such as its basicity and potential for hydrogen bonding. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated.

Figure 1. Chemical structure of 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various environments and applications. They influence everything from solubility and stability to absorption and distribution in biological systems.

Physical State and Appearance

While specific data for 1-(2-Amino-2-methylpropyl)urea hydrochloride is not extensively detailed in public literature, related compounds like urea and urea hydrochloride are typically white crystalline solids or powders at standard temperature and pressure.[2][6]

Solubility

Solubility is a cornerstone property for any chemical application, dictating solvent selection for reactions, formulations, and analytical methods.

-

Water: Given the polar urea group, the two amine functionalities, and its nature as a hydrochloride salt, the compound is expected to be highly soluble in water. For comparison, the parent compound urea has a high water solubility of 107.9 g/100 mL at 20°C.

-

Organic Solvents: Solubility in organic solvents will vary. It is expected to have some solubility in polar protic solvents like ethanol and methanol, but limited solubility in non-polar solvents such as hexane or toluene.

Acidity and Basicity (pKa)

The molecule possesses two basic nitrogen atoms: the primary amine and the urea group.

-

The primary amine attached to a tertiary carbon is expected to be the more basic site and will be protonated in the hydrochloride salt form.

-

Urea itself is a very weak base, with a pKb of 13.9, meaning it only protonates under strongly acidic conditions.[1]

The pKa of the protonated primary amine is a critical parameter. It determines the charge state of the molecule at a given pH, which is fundamental for applications in biological systems, such as drug delivery, where physiological pH is approximately 7.4.

Stability

Chemical stability is essential for storage and handling.

-

pH Stability: In aqueous solutions, urea and its derivatives can slowly hydrolyze to form ammonia and carbon dioxide.[1] The rate of this decomposition is dependent on pH and temperature.

-

Storage: For long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area to protect it from moisture and heat.[7][8]

Analytical Characterization

Accurate analytical methods are required to confirm the identity, purity, and concentration of the compound. A multi-technique approach is standard practice.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like substituted ureas.

Rationale: HPLC with UV detection is often the method of choice. The urea chromophore provides sufficient UV absorbance for detection. Reversed-phase chromatography is typically employed, where the mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer) can be adjusted to achieve optimal separation from impurities.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as N-H stretches from the amine and amide groups, and the strong C=O stretch from the urea carbonyl.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.

The determination of urea and its derivatives can be accomplished through various analytical techniques, including colorimetric methods and chromatography.[9][10][11]

Experimental Workflow: Purity Determination by HPLC

The following section outlines a generalized workflow for assessing the purity of a water-soluble compound like 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Workflow Diagram

Caption: Workflow for determining chemical purity using HPLC.

Step-by-Step Protocol

Objective: To determine the purity of 1-(2-Amino-2-methylpropyl)urea hydrochloride by area percent using Reversed-Phase HPLC with UV detection.

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Filter and degas both mobile phases before use. This is critical to prevent pump blockages and ensure a stable baseline.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution.

-

Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm (A standard, versatile column).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm (where the urea chromophore absorbs).

-

Column Temperature: 30°C (To ensure reproducible retention times).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (Re-equilibration)

-

-

-

Analysis and Calculation:

-

Inject a blank (diluent) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Integrate all peaks in the sample chromatogram.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

-

Safety, Handling, and Storage

While specific toxicological data for this compound is not widely published, information from related compounds like urea and urea hydrochloride provides guidance.

Hazard Identification

-

Urea hydrochloride is classified as harmful if swallowed and can cause severe skin burns and eye damage.[12]

-

A safety data sheet for a 50% urea hydrochloride solution indicates it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[8]

-

General handling of urea-based compounds requires avoiding contact with eyes, skin, and clothing and ensuring adequate ventilation.[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Use chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Not typically required unless dust or aerosols are generated.

Storage

-

Store in a tightly closed container.[7]

-

Keep in a cool, dry, well-ventilated area.[8]

-

Isolate from incompatible substances.

Conclusion

1-(2-Amino-2-methylpropyl)urea hydrochloride is a substituted urea salt with physicochemical properties dominated by its polar functional groups and ionic character. Its high expected water solubility, basic nature, and specific chemical structure make it a compound of interest for further research. The analytical and handling protocols outlined in this guide provide a framework for scientists to work with this compound safely and effectively. As with any chemical, a thorough review of the most current Safety Data Sheet (SDS) is essential before commencing any laboratory work.

References

-

Barman, B. G. (1969). Method for analysis of urea. U.S. Patent No. 3,592,741. Washington, DC: U.S. Patent and Trademark Office.[9]

-

BioSpectra. (n.d.). Urea Testing Methods. Retrieved from [Link][13]

-

Francis, P., Lewis, S. W., & Lim, K. (2002). Analytical methodology for the determination of urea: Current practice and future trends. Trends in Analytical Chemistry, 21(5), 389-400.[10]

-

Global Harmonized System. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link][8]

-

ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link][11]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link][12]

-

PubChem. (n.d.). Urea hydrochloride. Retrieved from [Link][14]

-

Cheméo. (n.d.). Chemical Properties of Urea. Retrieved from [Link][15]

-

Cheméo. (n.d.). Chemical Properties of Urea hydrochloride. Retrieved from [Link][16]

-

Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]

Sources

- 1. Urea - Wikipedia [en.wikipedia.org]

- 2. UREA HYDROCHLORIDE CAS#: 506-89-8 [m.chemicalbook.com]

- 3. (2-Amino-2-methylpropyl)urea hydrochloride price,buy (2-Amino-2-methylpropyl)urea hydrochloride - chemicalbook [m.chemicalbook.com]

- 4. theclinivex.com [theclinivex.com]

- 5. biosynth.com [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. US3592741A - Method for analysis of urea - Google Patents [patents.google.com]

- 10. dro.deakin.edu.au [dro.deakin.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. chemos.de [chemos.de]

- 13. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]

- 14. Urea hydrochloride | CH4N2O.ClH | CID 101721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Urea (CAS 57-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Urea hydrochloride (CAS 506-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to 1-(2-Amino-2-methylpropyl)urea hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Amino-2-methylpropyl)urea hydrochloride (CAS Number: 1159824-29-9), a versatile building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a foundational resource for researchers in the field.

Chemical Identity and Physicochemical Properties

1-(2-Amino-2-methylpropyl)urea hydrochloride is a small molecule featuring a urea functional group linked to a substituted propyl chain. The presence of a primary amine and a urea moiety makes it an attractive scaffold for creating derivatives with diverse biological activities.[1]

| Property | Value | Source |

| CAS Number | 1159824-29-9 | [1] |

| Molecular Formula | C₅H₁₄ClN₃O | [1] |

| Molecular Weight | 167.64 g/mol | [1] |

| Canonical SMILES | CC(C)(CNC(=O)N)N.Cl | [1] |

Structural Representation:

Caption: Chemical structure of 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

A plausible and commonly employed method for the synthesis of N-substituted ureas is the reaction of a primary amine with an isocyanate.[3] In this case, the synthesis would likely proceed as follows:

-

Starting Material: The key starting material would be 1,2-diamino-2-methylpropane.

-

Reaction: This diamine would be reacted with a source of the urea carbonyl group. A common and effective method is the use of potassium cyanate (KOCN) in the presence of a protic acid, typically hydrochloric acid (HCl). The acid serves both to protonate the cyanate to form isocyanic acid in situ and to subsequently form the hydrochloride salt of the product.

Caption: Proposed synthesis of 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on standard procedures for urea synthesis from amines:

-

Dissolution: Dissolve 1,2-diamino-2-methylpropane in a suitable aqueous solvent.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with stirring.

-

Cyanate Addition: Prepare a solution of potassium cyanate in water and add it dropwise to the cooled amine hydrochloride solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Isolation: The product, being a salt, may precipitate out of the solution upon concentration or cooling. The solid can be collected by filtration.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to purify the product.

Causality of Experimental Choices:

-

The use of hydrochloric acid is crucial as it protonates one of the amino groups, directing the reaction with isocyanic acid to the other, more nucleophilic primary amine. It also ensures the final product is the hydrochloride salt, which often has improved stability and solubility in aqueous media.

-

The in-situ generation of isocyanic acid from potassium cyanate and acid is a safer and more convenient alternative to handling highly reactive and toxic isocyanates directly.

Potential Applications in Drug Discovery and Medicinal Chemistry

The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[2] This makes urea-containing compounds, such as 1-(2-Amino-2-methylpropyl)urea hydrochloride, valuable starting points for the development of novel therapeutics.[4]

As a Scaffold for Bioactive Molecules:

The primary amine group in 1-(2-Amino-2-methylpropyl)urea hydrochloride provides a reactive handle for further chemical modifications. This allows for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

For instance, a structurally related compound, 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride, is utilized in pharmaceutical research for developing compounds that target neurological pathways.[5] This suggests that 1-(2-Amino-2-methylpropyl)urea hydrochloride could serve as a valuable building block for libraries of compounds aimed at neurological targets.

Potential Therapeutic Areas:

While no specific biological activity has been reported for this compound, the urea motif is present in a wide array of approved drugs with diverse mechanisms of action.[2] Based on the structures of known bioactive urea derivatives, potential areas of investigation for derivatives of 1-(2-Amino-2-methylpropyl)urea hydrochloride could include:

-

Enzyme Inhibition: The urea group can act as a hydrogen bond donor and acceptor, making it an effective mimic of peptide bonds and enabling it to bind to the active sites of enzymes.

-

Receptor Modulation: The scaffold can be elaborated to interact with various receptors, including G-protein coupled receptors (GPCRs).

-

Antimicrobial Agents: Some urea derivatives have shown antimicrobial activity.[6]

Caption: Role as a scaffold for developing new bioactive compounds.

Safety and Handling

Hazard Statements for the Free Base (CAS 87484-83-1): [7]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

It is prudent to assume that the hydrochloride salt exhibits a similar hazard profile.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[9]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Conclusion

1-(2-Amino-2-methylpropyl)urea hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of a reactive primary amine and a privileged urea scaffold make it an excellent starting point for the development of novel bioactive compounds. While further research is needed to fully characterize its physicochemical properties and biological activities, this guide provides a solid foundation for its application in the laboratory. As with all chemicals, it should be handled with appropriate care and in accordance with established safety protocols.

References

To be populated with the full list of cited sources with clickable URLs.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buy 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride [smolecule.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 87484-83-1|1-(2-Amino-2-methylpropyl)urea|BLD Pharm [bldpharm.com]

- 8. jmnspecialties.com [jmnspecialties.com]

- 9. chemos.de [chemos.de]

- 10. actylislab.com [actylislab.com]

A Comprehensive Spectroscopic and Analytical Guide to 1-(2-Amino-2-methylpropyl)urea Hydrochloride

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2-Amino-2-methylpropyl)urea hydrochloride (C₅H₁₄ClN₃O, Molar Mass: 167.64 g/mol ).[1] As a key intermediate in various chemical syntheses, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and quality control. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides standardized protocols for data acquisition.

Introduction to Spectroscopic Characterization

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a substance. For 1-(2-Amino-2-methylpropyl)urea hydrochloride, a combination of NMR, IR, and MS offers a complete picture of its chemical identity. NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns.

The hydrochloride salt form of this amine-containing compound influences its spectral properties, particularly in the NMR and IR spectra, due to the protonation of the primary amine group. This guide will consider these effects in the prediction and interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-(2-Amino-2-methylpropyl)urea hydrochloride, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The presence of electron-withdrawing groups like the urea moiety and the protonated amino group will cause adjacent protons to appear at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Amino-2-methylpropyl)urea hydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃ | |||

| )₂ | ~1.3 | Singlet | 6H |

| -CH₂ | |||

| -NH- | ~3.2 | Triplet | 2H |

| -NH-C(O)- | ~6.0 | Triplet | 1H |

| -C(O)-NH₂ | ~5.7 | Singlet (broad) | 2H |

| -C-NH₃ | |||

| ⁺ | ~8.0 | Singlet (broad) | 3H |

Note: Chemical shifts are predicted for a polar solvent like DMSO-d₆ or D₂O. The signals for NH and NH₃⁺ protons are exchangeable with D₂O and may broaden or disappear.[2][3]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-Amino-2-methylpropyl)urea hydrochloride

| Carbon | Predicted Chemical Shift (ppm) |

| -C(C | |

| H₃)₂ | ~25 |

| -C (CH₃)₂ | ~58 |

| -C | |

| H₂-NH- | ~45 |

| -NH-C (O)-NH₂ | ~160 |

Note: Chemical shifts are predicted relative to a standard reference.[4][5]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for obtaining high-quality NMR spectra of 1-(2-Amino-2-methylpropyl)urea hydrochloride.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

To confirm NH and NH₃⁺ peaks, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.[2][3]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-(2-Amino-2-methylpropyl)urea hydrochloride is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for 1-(2-Amino-2-methylpropyl)urea hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch (Amine Salt) | 3200-2800 | Strong, Broad | Stretching vibrations of the -NH₃⁺ group. |

| N-H Stretch (Urea) | 3400-3200 | Medium | Asymmetric and symmetric stretching of -NH₂.[6][7] |

| C-H Stretch (Alkyl) | 2950-2850 | Medium | Stretching vibrations of C-H bonds in methyl and methylene groups. |

| C=O Stretch (Urea) | ~1680 | Strong | "Amide I" band, primarily C=O stretching.[7][8] |

| N-H Bend (Urea) | ~1620 | Medium | "Amide II" band, N-H bending of the -NH₂ group.[6][7] |

| N-H Bend (Amine Salt) | 1600-1500 | Medium | Bending vibrations of the -NH₃⁺ group. |

| C-N Stretch | 1400-1000 | Medium | Stretching vibrations of C-N bonds.[6] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, charged molecule.

Predicted Mass Spectrum

The mass spectrum of 1-(2-Amino-2-methylpropyl)urea hydrochloride, when analyzed in positive ion mode ESI, is expected to show the molecular ion of the free base.

Table 4: Predicted m/z Values for 1-(2-Amino-2-methylpropyl)urea hydrochloride

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 132.13 | The protonated molecule of the free base (C₅H₁₃N₃O). |

| [M-NH₂]⁺ | 115.10 | Loss of the terminal amino group from the urea moiety. |

| [C₄H₁₀N]⁺ | 72.08 | Alpha-cleavage, loss of the urea group.[3] |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation.

-

-

Instrument Setup (ESI-Q-TOF or similar):

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Nebulizing gas flow: Adjusted for a stable spray

-

Drying gas flow and temperature: Optimized to desolvate the ions.

-

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor ion of interest (e.g., m/z 132.13) to obtain a fragmentation spectrum.[9]

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value to the theoretical value.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

-

Mass Spectrometry Workflow Diagram

Sources

- 1. biosynth.com [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Urea [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Utility of 1-(2-Amino-2-methylpropyl)urea Hydrochloride in Medicinal Chemistry: A Technical Guide

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of 1-(2-Amino-2-methylpropyl)urea hydrochloride as a versatile chemical building block. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to empower your research and development endeavors.

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the urea moiety stands as a cornerstone functional group, prized for its exceptional ability to form stable, bidentate hydrogen bonds with biological targets.[1] This characteristic underpins the therapeutic efficacy of numerous approved drugs.[1][2] 1-(2-Amino-2-methylpropyl)urea hydrochloride emerges as a particularly strategic building block, integrating the potent hydrogen-bonding capacity of urea with a sterically defined, amine-functionalized scaffold. The presence of a primary amine and a gem-dimethyl group on the propyl backbone introduces valuable architectural features for molecular elaboration and modulation of physicochemical properties. This guide will explore the synthesis, reactivity, and strategic applications of this compound, offering a comprehensive resource for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Attributes

A thorough understanding of a building block's intrinsic properties is fundamental to its successful application. The key physicochemical characteristics of 1-(2-Amino-2-methylpropyl)urea hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1159824-29-9 | Biosynth |

| Molecular Formula | C₅H₁₄ClN₃O | Biosynth |

| Molecular Weight | 167.64 g/mol | Biosynth |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Highly soluble in water (predicted based on urea hydrochloride) | [3] |

| Hygroscopicity | Likely hygroscopic (predicted based on urea hydrochloride) | [3] |

The hydrochloride salt form enhances aqueous solubility and stability, rendering it amenable to a variety of reaction conditions. The gem-dimethyl substitution on the carbon atom bearing the primary amine introduces a degree of conformational constraint and steric bulk, which can be strategically employed to influence binding selectivity and metabolic stability of derivative compounds.

Synthesis and Reaction Principles

Proposed Synthetic Pathway

The synthesis of 1-(2-Amino-2-methylpropyl)urea hydrochloride can be envisioned as a two-step process starting from 2-methylpropane-1,2-diamine.

Caption: Proposed synthetic workflow for 1-(2-Amino-2-methylpropyl)urea hydrochloride.

Detailed Experimental Protocol (Prophetic)

This protocol is based on well-established procedures for the synthesis of monosubstituted ureas from primary amines.[4]

Step 1: Monoprotection of 2-Methylpropane-1,2-diamine

-

Dissolve 2-methylpropane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in the same solvent. The substoichiometric amount of Boc₂O favors monoprotection.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the mono-Boc-protected diamine.

Step 2: Urea Formation and Deprotection

-

Dissolve the mono-Boc-protected diamine (1.0 eq) in an aqueous solution of hydrochloric acid (1M).

-

Add a solution of potassium cyanate (KOCN) (1.1 eq) in water dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours. The acidic conditions will facilitate the in-situ deprotection of the Boc group.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

-

Lyophilize the aqueous layer to obtain 1-(2-Amino-2-methylpropyl)urea hydrochloride as a solid.

Rationale for Experimental Choices:

-

Mono-protection: Selective protection of one amine group is crucial to direct the urea formation to the desired position. The Boc group is chosen for its stability under the conditions of urea formation and its ease of removal under acidic conditions.

-

Potassium Cyanate: KOCN is a safe and efficient source of the isocyanate precursor in aqueous media.

-

One-pot Deprotection: Conducting the urea formation in acidic media allows for the simultaneous deprotection of the Boc group, streamlining the synthetic process.

Reactivity and Application as a Building Block

The synthetic value of 1-(2-Amino-2-methylpropyl)urea hydrochloride lies in the differential reactivity of its functional groups. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the urea moiety can engage in crucial hydrogen-bonding interactions within a target molecule.

Key Reactions of the Primary Amine

The primary amine can undergo a variety of well-established reactions, including:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or activated esters to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides or triflates.[5]

Caption: Key synthetic transformations of the primary amine group.

Strategic Incorporation in Drug Scaffolds

The unique combination of a primary amine for covalent linkage and a urea for non-covalent interactions makes this building block highly valuable in the design of molecules targeting a variety of protein classes, including kinases, proteases, and G-protein coupled receptors. The urea functionality can act as a hinge-binder in kinase inhibitors or interact with the backbone of proteases. The gem-dimethyl group can provide a hydrophobic contact point and shield the adjacent amide or amine from metabolic degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. Based on the safety data for urea hydrochloride, 1-(2-Amino-2-methylpropyl)urea hydrochloride should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials. The hygroscopic nature of urea hydrochloride suggests that this compound should be stored in a desiccator.[3]

Conclusion

1-(2-Amino-2-methylpropyl)urea hydrochloride represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis, coupled with the dual functionality of a reactive primary amine and a potent hydrogen-bonding urea moiety, provides a powerful tool for the construction of novel and diverse molecular architectures. The strategic incorporation of this scaffold can significantly contribute to the development of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a foundational understanding to encourage and facilitate the exploration of this promising chemical entity in drug discovery programs.

References

-

Dalal, N., & Kour, H. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(3), 265. [Link]

-

ResearchGate. Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. [Link]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

- Google Patents. Method for using urea hydrochloride.

- Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.

-

RSC Publishing. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. [Link]

-

Organic Syntheses. nitrosomethylurea. [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

-

Gavin Publishers. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

-

Organic Chemistry Portal. Urea derivative synthesis by amidation. [Link]

-

PubChem. Urease inhibitor formulation for use in urea granulation process. [Link]

-

ResearchGate. Substituted Ureas. Methods of Synthesis and Applications. [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

- Google Patents.

- Google Patents.

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6340660B1 - Urea hydrochloride stabilized solvent for cleaning stainless steel and aluminum - Google Patents [patents.google.com]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Urea derivative synthesis by amidation [organic-chemistry.org]

The Urea Scaffold: A Privileged Motif Driving Diverse Biological Activities

A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Urea Moiety

Since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the history of organic chemistry, urea and its substituted derivatives have become foundational building blocks in modern medicinal chemistry.[1] The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, possesses a unique ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form stable, high-affinity interactions with a multitude of biological targets, including enzymes and receptors.[1][2] This inherent binding prowess, combined with its synthetic tractability, has established the substituted urea as a "privileged scaffold"—a molecular framework that can be readily adapted to modulate potency, selectivity, and pharmacokinetic properties across a wide array of therapeutic areas.[3][4]

This guide provides an in-depth exploration of the major biological activities associated with substituted urea compounds, focusing on their mechanisms of action and the experimental workflows used to validate their therapeutic potential. We will delve into their roles as anticancer agents, herbicides, and antimicrobial compounds, offering detailed protocols and field-proven insights for researchers in drug development.

Part 1: Anticancer Activity - The Kinase Inhibition Paradigm

Aryl ureas have emerged as a cornerstone in modern oncology, most notably as Type II inhibitors of protein kinases. These compounds target the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. This mechanism provides a high degree of selectivity and potency. The clinical success of multi-kinase inhibitors like Sorafenib and Lenvatinib validates the power of this chemical class in cancer therapy.[1][3][4]

Mechanism of Action: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in components like B-Raf (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[6][7] Substituted ureas, such as Sorafenib, effectively inhibit Raf kinases (A-Raf, B-Raf, C-Raf), thereby blocking downstream signaling and inducing apoptosis in tumor cells.[1][3] Sorafenib and similar compounds also inhibit other kinases involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3]

Diagram 1: The Ras/Raf/MEK/ERK Signaling Pathway

Caption: Inhibition of the MAPK pathway by a substituted urea compound.

Experimental Workflow for Evaluating Anticancer Activity

A tiered approach is essential for characterizing a novel substituted urea compound as a potential anticancer agent.

1. In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound against the target kinase (e.g., B-Raf V600E).

-

Causality: This is the primary screen to confirm on-target activity. A luminescent ADP-Glo™ assay is a robust, high-throughput method that quantifies kinase activity by measuring ADP production.[6] The amount of light generated is directly proportional to the kinase activity, allowing for precise calculation of IC50 values.

Table 1: Example IC50 Values for Urea-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

|---|---|---|---|

| Sorafenib | c-Raf | 6 | N/A (Biochemical) |

| Sorafenib | B-Raf (V600E) | 38 | N/A (Biochemical) |

| Sorafenib | VEGFR-2 | 90 | N/A (Biochemical) |

| Sorafenib | PDGFR-β | 57 | N/A (Biochemical) |

| Sorafenib | HepG2, HuH-7 | ~6000 (72h) | Hepatocellular Carcinoma |

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[3][8][9][10][11][12]

Detailed Protocol: In Vitro B-Raf Kinase Assay (ADP-Glo™)

-

Reagent Preparation:

-

Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[13]

-

Prepare a 2X solution of recombinant B-Raf kinase and its substrate (e.g., inactive MEK1) in the reaction buffer.

-

Prepare a 2X solution of ATP at the desired concentration (e.g., near the Km for the enzyme).

-

Perform serial dilutions of the substituted urea test compound in DMSO, then dilute further in reaction buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of the 2X kinase/substrate mix.

-

Initiate the reaction by adding 5 µL of the 2X ATP solution. Final volume is 10 µL.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Generation & Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

2. Cell-Based Proliferation/Viability Assay

-

Objective: To assess the compound's ability to inhibit the growth of cancer cells.

-

Causality: This assay confirms that the on-target kinase inhibition translates into a functional cellular effect. The MTT assay is a classic colorimetric method where viable cells with active mitochondria reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[14][15]

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Culture cancer cells (e.g., A375 melanoma, bearing the B-Raf V600E mutation) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) control wells.

-

Incubate for 48-72 hours.

-

-

MTT Reduction:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[16]

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.[15]

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control and determine the EC50 value.

-

3. Target Engagement & Pathway Modulation Assay (Western Blot)

-

Objective: To confirm that the compound inhibits the phosphorylation of downstream targets in the signaling pathway.

-

Causality: This provides direct evidence of target engagement within the cellular context. A decrease in the phosphorylated form of ERK (p-ERK) following treatment confirms that the compound is inhibiting the MAPK pathway as intended.[5][17]

Detailed Protocol: Western Blot for Phosphorylated ERK (p-ERK)

-

Cell Lysis:

-

Treat cultured cells with the test compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[3]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[3][18]

-

Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-p-p44/42 MAPK) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST.

-

-

Detection and Re-probing:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK.[18]

-

Part 2: Herbicidal Activity - Disrupting the Engine of Photosynthesis

Substituted ureas, particularly phenylureas like Diuron and Monuron, are highly effective herbicides. Their primary mode of action is the potent inhibition of photosynthesis, a process vital for plant survival.[7][19]

Mechanism of Action: Inhibition of Photosystem II

Urea-based herbicides block the photosynthetic electron transport chain at Photosystem II (PSII).[20] They bind to the D1 protein at the plastoquinone B (QB) binding site, displacing the native QB molecule.[20] This blockage prevents the transfer of electrons from QA to QB, halting the flow of electrons, stopping CO₂ fixation, and leading to the production of damaging reactive oxygen species (ROS) that cause lipid peroxidation and cell death.[20]

Diagram 2: Photosystem II Electron Transport Chain

Caption: Inhibition of electron flow at the QB site of Photosystem II.

Experimental Workflow for Evaluating Herbicidal Activity

1. Chlorophyll Fluorescence Assay

-

Objective: To provide a rapid, non-invasive measurement of PSII inhibition.

-

Causality: When electron transport is blocked, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence. An increase in the minimal fluorescence (Fo) and a decrease in the maximal quantum yield of PSII (Fv/Fm) are direct indicators of PSII damage or inhibition.[21][22][23]

Detailed Protocol: Measuring PSII Inhibition via Chlorophyll Fluorescence

-

Plant Preparation:

-

Grow a sensitive plant species (e.g., Lemna minor or cress) in a liquid medium or on agar.

-

Treat the plants with a range of concentrations of the urea herbicide. Include an untreated control.

-

-

Dark Adaptation:

-

Place the plants in complete darkness for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized).

-

-

Fluorescence Measurement:

-

Use a pulse-amplitude modulated (PAM) fluorometer.

-

Measure the minimal fluorescence (Fo) by applying a weak, non-actinic measuring beam.

-

Measure the maximal fluorescence (Fm) by applying a short, saturating pulse of high-intensity light. This temporarily closes all PSII reaction centers.

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII using the formula: Fv/Fm = (Fm - Fo) / Fm .

-

A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.

-

Plot the Fv/Fm values against herbicide concentration to determine the IC50.[24]

-

2. Whole-Plant Dose-Response Bioassay

-

Objective: To determine the effective dose (ED) of the herbicide required to control a target weed species under more realistic conditions.

-

Causality: This assay integrates all physiological effects of the herbicide, including uptake, translocation, and metabolic impact, resulting in a holistic measure of phytotoxicity (e.g., biomass reduction or mortality).[20][25][26]

Detailed Protocol: Greenhouse Whole-Plant Bioassay

-

Plant Cultivation:

-

Grow a target weed species (e.g., Avena fatua, wild oat) in pots containing a standard soil mix under controlled greenhouse conditions.

-

Allow plants to reach a specific growth stage (e.g., 2-3 leaf stage) for uniform treatment.[20]

-

-

Herbicide Application:

-

Prepare a logarithmic series of herbicide concentrations.

-

Apply the herbicide solutions uniformly to the plants using a calibrated track sprayer to simulate field application. Ensure even coverage. Include an untreated control group.

-

-

Evaluation:

-

Return the plants to the greenhouse.

-

Visually assess phytotoxicity (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the end of the experiment (e.g., 21 days), harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at 60-70°C to a constant weight.

-

-

Data Analysis:

-

Calculate the percent biomass reduction for each dose relative to the untreated control.

-

Use regression analysis to model the dose-response relationship and calculate the ED50 or GR50 (the dose required to cause 50% mortality or growth reduction).

-

Part 3: Antimicrobial and Other Biological Activities

The versatility of the urea scaffold extends beyond oncology and agriculture. Substituted ureas have been extensively investigated for a range of other biological activities.

Antimicrobial Activity

Numerous studies have demonstrated that substituted urea derivatives possess significant antibacterial and antifungal properties.[5][6][14][15][27][28] Their mechanism can vary, but they often function by disrupting cell membranes or inhibiting essential enzymes. The lipophilicity and hydrogen-bonding capacity of the urea moiety can be tuned by altering the substituents to optimize activity against specific microbial strains, including multi-drug-resistant ones like Acinetobacter baumannii and MRSA.[5][6][28]

Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][27]

-

Causality: The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[29]

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation:

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[29]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Other Notable Activities

-

Anti-HIV Agents: Cyclic urea derivatives have been developed as potent inhibitors of HIV-1 protease, an enzyme crucial for viral maturation. These compounds were designed to displace a key structural water molecule in the enzyme's active site, maximizing binding affinity.[1]

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: N,N'-disubstituted ureas are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[29] By inhibiting sEH, these compounds can raise EET levels, offering therapeutic potential for hypertension and inflammatory diseases. The activity is typically measured using a fluorometric assay where the enzyme hydrolyzes a non-fluorescent substrate to a highly fluorescent product.[20][30][31][32]

-

Anticonvulsants and Antidiabetics: The urea functionality is present in various other clinically used drugs, including anticonvulsants and antidiabetic agents like Glibenclamide, highlighting the scaffold's broad therapeutic relevance.[1][30][33]

Conclusion and Future Outlook

The substituted urea is a deceptively simple yet remarkably powerful scaffold in drug discovery. Its capacity for strong, specific hydrogen bonding interactions, coupled with its synthetic versatility, has enabled the development of successful drugs across diverse fields, from oncology to agriculture. The continued exploration of novel urea derivatives, guided by rational design and robust biological evaluation workflows as outlined in this guide, promises to yield new therapeutic agents with improved efficacy and safety profiles. As our understanding of complex biological pathways deepens, the adaptable nature of the urea moiety ensures it will remain a central and privileged tool for medicinal chemists aiming to address unmet medical needs.

References

-

Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Sapkal, B. M., Disale, S. T., Toche, R. B., & More, D. H. (2021). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(16), 1894-1922. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Center for Biotechnology Information. [Link]

-

Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). National Center for Biotechnology Information. [Link]

-

Chemspace. (2021). Urea derivatives in Drug Discovery. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

-